1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one
Overview
Description
1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one, also known as bromochlorophenyl imidazolidin-2-one or BCI, is a synthetic compound that has been used in a variety of scientific research applications. BCI is a heterocyclic compound that has a unique structure, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Pharmacological Activities
1-(4-chlorophenyl)-2-aminoimidazoline-2, a compound structurally related to 1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one, has shown significant central activity, particularly in terms of antinociceptive and serotonergic effects. This compound, due to its pharmacophoric group, also exhibits affinity for the opioid MOP (mu-opioid peptide) receptor and the 5-HT2 (serotonin type 2) receptor. Its synthesis involves a series of reactions, including tautomerization and extraction processes (Matosiuk et al., 2005).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, including those with 4-chlorophenyl substituents, have been evaluated for their performance as corrosion inhibitors for mild steel in acidic environments. These compounds have exhibited high inhibition performance and are characterized as mixed-type inhibitors. Their effectiveness is supported by various methods, including electrochemical, surface analysis, and computational approaches (Saady et al., 2021).
Computational Chemistry
The reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one, have been computationally studied. Density Functional Theory (DFT) calculations have been utilized to understand the chemical species involved in these reactions, providing insights into geometry optimizations, vibrational analysis, and other molecular properties (Erdogan & Erdoğan, 2019).
Stereoselectivity in Bioactive Oligopeptides
Imidazolidin-4-ones are known for their role in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. A study on the stereoselectivity of imidazolidin-4-one formation from primaquine alpha-aminoamides and various substituted benzaldehydes revealed that intramolecular hydrogen-bonds involving the C=O oxygen of the o-substituent play a crucial role in this process (Ferraz et al., 2007).
properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLJRNZJCLWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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